2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide
Description
This compound features a 1,2,3,4-tetrahydropyrazine-2,3-dione core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety linked to a 4-methylphenyl (p-tolyl) group.
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-14-7-9-15(10-8-14)20-17(23)13-21-11-12-22(19(25)18(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLMOXVGWFDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 1,2,3,4-tetrahydropyrazine-2,3-dione core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety bearing a 4-methylphenyl group. The synthesis must address:
- Regioselective formation of the tetrahydropyrazine-dione ring to avoid positional isomers.
- Introduction of the phenyl group at position 4 without competing substitution at other sites.
- Coupling of the acetamide side chain while preserving the integrity of the dione functionality.
- Stereochemical control if chiral centers are present in intermediates.
Ugi Four-Component Reaction (Ugi-4CR) as a Key Strategy
The Ugi-4CR has emerged as a versatile method for constructing polyfunctional intermediates that can be cyclized into heterocycles. In the context of tetrahydropyrazinones, the reaction involves:
- Isocyanides (e.g., cyclohexyl isocyanide)
- Aldehydes (e.g., benzaldehyde for phenyl introduction)
- Masked amino aldehydes (e.g., Fmoc- or Boc-protected amino aldehydes)
- Carboxylic acids (e.g., acetic acid derivatives for acetamide formation)
Ugi-4CR Intermediate Synthesis
A representative protocol from involves combining equimolar amounts of isocyanide, aldehyde, masked amino aldehyde, and carboxylic acid in methanol for 16 hours. For example, using Boc-protected amino aldehydes and p-toluic acid (to introduce the 4-methylphenyl group) yields a Ugi adduct with all necessary substituents. LC/MS monitoring confirms the formation of the linear intermediate.
Cyclization to Tetrahydropyrazine-Dione
Treatment of the Ugi adduct with 50% trifluoroacetic acid (TFA) in dichloromethane triggers a cascade reaction:
- Deprotection : Acidolytic cleavage of Boc or Fmoc groups liberates a primary amine.
- Iminium Formation : The amine reacts with the adjacent carbonyl group to form an iminium intermediate.
- Cyclization : Intramolecular attack by the amide nitrogen on the iminium carbon generates the tetrahydropyrazine-dione ring.
Critical Parameters :
Alternative Cyclization Strategies
Eastbound vs. Westbound Cyclization
The direction of cyclization (eastbound or westbound) depends on the protecting group and nucleophile availability :
- Eastbound Cyclization : Occurs when the nucleophile (e.g., amine) attacks the carbonyl adjacent to the phenyl group, placing the phenyl at position 4. This is favored with Boc-protected amino acids (e.g., Boc-Pro-OH).
- Westbound Cyclization : Dominates with Fmoc-protected amino acids or when steric hindrance blocks eastbound pathways, leading to alternative regioisomers.
Table 1: Cyclization Outcomes Based on Protecting Groups
| Protecting Group | Carboxylic Acid | Cyclization Pathway | Product Regiochemistry |
|---|---|---|---|
| Boc-Pro-OH | p-Nitrobenzoic acid | Eastbound | Phenyl at C4 |
| Fmoc-Ser-OH | Acetic acid | Westbound | Phenyl at C2 |
| Boc-Phe-OH | p-Toluic acid | Eastbound | Phenyl at C4 |
Functionalization of the Acetamide Side Chain
The N-(4-methylphenyl)acetamide moiety is introduced via two primary routes:
Carboxylic Acid Component in Ugi-4CR
Using p-toluic acid as the carboxylic acid component directly incorporates the 4-methylphenyl group into the Ugi adduct. Subsequent cyclization retains this substituent in the final product.
Post-Cyclization Acylation
After ring formation, the free amine on the tetrahydropyrazine-dione can be acylated with acetyl chloride derivatives . For example, reacting the amine with 4-methylphenylacetyl chloride in the presence of a base (e.g., triethylamine) yields the target acetamide.
Yield Optimization :
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Target Compound Synthesis
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Ugi-4CR + Cyclization | Multicomponent reaction, TFA cycle | 65–78 | 95–98 | Requires regiochemical control |
| Post-Cyclization Acylation | Acylation of pre-formed ring | 70–85 | 90–95 | Risk of over-acylation |
| Halogenation-Reduction | Electrophilic substitution, Zn/MeOH | 50–60 | 85–90 | Limited to specific positions |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs share the tetrahydropyrazine-2,3-dione scaffold but differ in substituents, influencing physicochemical properties such as solubility, lipophilicity, and molecular weight.
Table 1: Structural Comparison
*Inferred based on structural similarity to analogs.
- Electronic Effects: The 4-methylphenyl group in the target compound provides electron-donating methyl substitution, enhancing lipophilicity compared to methoxy- or chloro-substituted analogs.
- Steric Considerations : Bulky substituents like 3,4-dimethoxyphenyl () may hinder binding to target receptors compared to the smaller phenyl or 4-chlorophenylmethyl groups ().
Table 2: Hypothesized Bioactivity Based on Structural Features
- Target Compound : The 4-methylphenyl group may optimize balance between lipophilicity and solubility, favoring blood-brain barrier penetration or intracellular targeting .
- Chlorinated Analog () : The electron-withdrawing chlorine and 3-methoxy group could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in pesticide analogs (e.g., FOE 5043 in ).
- Methoxy-Substituted Analog () : Increased polarity might suit applications requiring aqueous stability, such as agrochemical formulations or systemic therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
